molecular formula C9H8O3S2 B8413878 3-Methylbenzothiophene-2-sulfonic acid

3-Methylbenzothiophene-2-sulfonic acid

Cat. No. B8413878
M. Wt: 228.3 g/mol
InChI Key: DJOYITOYLFYXJV-UHFFFAOYSA-N
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Patent
US09233946B2

Procedure details

A solution of 3-methyl-benzothiophene (900 mg, 6.1 mmol), Ac2O (1.75 mL, 18.5 mmol) and conc. H2SO4 (350 μL, 6.2 mmol) in EtOAc (5 mL) was stirred at room temperature for 3 h. The reaction mixture was diluted with EtOAc. The organic phase was washed with water and brine and then dried. Upon evaporation of some of the solvent the product precipitated. Et2O was added, and the precipitate was collected giving 193 mg of 3-methylbenzothiophene-2-sulfonic acid (14%). 1H NMR (400 MHz, DMSO-d6) δ ppm 2.48 (s, 3 H) 7.33-7.41 (m, 2 H) 7.69-7.75 (m, 1 H) 7.83-7.88 (m, 1 H).
Quantity
900 mg
Type
reactant
Reaction Step One
Name
Quantity
1.75 mL
Type
reactant
Reaction Step One
Name
Quantity
350 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[S:4][CH:3]=1.CC(OC(C)=O)=O.[OH:18][S:19](O)(=[O:21])=[O:20]>CCOC(C)=O>[CH3:1][C:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[S:4][C:3]=1[S:19]([OH:21])(=[O:20])=[O:18]

Inputs

Step One
Name
Quantity
900 mg
Type
reactant
Smiles
CC1=CSC2=C1C=CC=C2
Name
Quantity
1.75 mL
Type
reactant
Smiles
CC(=O)OC(=O)C
Name
Quantity
350 μL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic phase was washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Upon evaporation of some of the solvent the product
CUSTOM
Type
CUSTOM
Details
precipitated
ADDITION
Type
ADDITION
Details
Et2O was added
CUSTOM
Type
CUSTOM
Details
the precipitate was collected

Outcomes

Product
Name
Type
product
Smiles
CC1=C(SC2=C1C=CC=C2)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 193 mg
YIELD: PERCENTYIELD 14%
YIELD: CALCULATEDPERCENTYIELD 13.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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